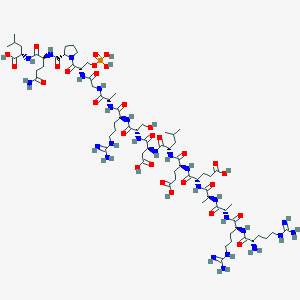

H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2B-(SP) est un substrat de phosphopeptide sélectif pour la glycogène synthase kinase-3 (GSK-3). Il est dérivé du site de phosphorylation du facteur d'initiation de la traduction eucaryote facteur 2B (eIF2B). Ce composé est largement utilisé dans la recherche biochimique pour étudier l'activité de la GSK-3, une enzyme impliquée dans divers processus cellulaires, notamment le métabolisme, la différenciation cellulaire et l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2B-(SP) implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé est attaché à la résine par l'intermédiaire de son groupe carboxyle.

Déprotection et couplage : Le groupe amine de l'acide aminé attaché est déprotégé et l'acide aminé suivant est couplé à celui-ci à l'aide d'un réactif de couplage tel que la N,N'-diisopropylcarbodiimide (DIC) ou le 1-hydroxybenzotriazole (HOBt).

Répétition : Les étapes de déprotection et de couplage sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage et purification : Le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de 2B-(SP) suit une méthode SPPS similaire, mais à plus grande échelle. L'automatisation et l'optimisation des conditions réactionnelles sont utilisées pour augmenter le rendement et la pureté. L'utilisation de techniques de purification avancées garantit la production de peptides de haute qualité adaptés aux fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

2B-(SP) subit des réactions de phosphorylation, au cours desquelles il est phosphorylé par la GSK-3. Cette réaction est cruciale pour étudier l'activité de l'enzyme et son rôle dans divers processus cellulaires .

Réactifs et conditions courants

Réactifs : Glycogène synthase kinase-3 (GSK-3), adénosine triphosphate (ATP), ions magnésium (Mg²⁺).

Principaux produits

Le principal produit de la réaction de phosphorylation est la forme phosphorylée de 2B-(SP), qui peut être analysée à l'aide de techniques telles que la spectrométrie de masse et le Western blotting .

Applications de la recherche scientifique

2B-(SP) est largement utilisé dans la recherche scientifique, notamment dans les domaines suivants :

Biochimie : Étude de l'activité et de la régulation de la glycogène synthase kinase-3.

Biologie cellulaire : Investigation du rôle de la GSK-3 dans la différenciation cellulaire, la prolifération et l'apoptose.

Médecine : Exploration de l'implication de la GSK-3 dans des maladies telles que le diabète, la maladie d'Alzheimer et le cancer.

Développement de médicaments : Recherche de potentiels inhibiteurs de la GSK-3 comme agents thérapeutiques

Mécanisme d'action

2B-(SP) agit comme un substrat pour la glycogène synthase kinase-3. L'enzyme phosphoryle le résidu sérine dans la séquence peptidique, qui est dérivée du site de phosphorylation du facteur d'initiation de la traduction eucaryote 2B. Cet événement de phosphorylation est crucial pour étudier l'activité de l'enzyme et son rôle dans diverses voies de signalisation .

Applications De Recherche Scientifique

2B-(SP) is widely used in scientific research, particularly in the following areas:

Biochemistry: Studying the activity and regulation of glycogen synthase kinase-3.

Cell Biology: Investigating the role of GSK-3 in cell differentiation, proliferation, and apoptosis.

Medicine: Exploring the involvement of GSK-3 in diseases such as diabetes, Alzheimer’s disease, and cancer.

Drug Development: Screening for potential inhibitors of GSK-3 as therapeutic agents

Mécanisme D'action

2B-(SP) acts as a substrate for glycogen synthase kinase-3. The enzyme phosphorylates the serine residue in the peptide sequence, which is derived from the phosphorylation site of eukaryotic initiation factor 2B. This phosphorylation event is crucial for studying the enzyme’s activity and its role in various signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

2B-(SP) (TFA) : Une forme de sel d'acide trifluoroacétique de 2B-(SP).

Peptides substrats de la GSK-3 : Autres peptides conçus pour être des substrats de la glycogène synthase kinase-3.

Unicité

2B-(SP) est unique en raison de sa séquence spécifique dérivée du facteur d'initiation de la traduction eucaryote 2B, ce qui en fait un substrat hautement sélectif pour la glycogène synthase kinase-3. Cette sélectivité permet des études précises de l'activité et de la régulation de l'enzyme, ce qui n'est pas toujours possible avec d'autres substrats .

Activité Biologique

H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH, often referred to as a phosphorylated peptide, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is a peptide consisting of 15 amino acids with a phosphorylated serine residue. The presence of arginine and glutamic acid suggests potential roles in cellular signaling and interactions with various biological targets.

Molecular Formula : C62H103N21O26P

Molecular Weight : Approximately 1340.5 g/mol

- Cell Signaling : The phosphorylated serine residue (Ser(PO3H2)) is known to play a critical role in cellular signaling pathways. Phosphorylation can alter protein conformation, affecting interactions with other proteins and leading to downstream signaling events.

- Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activity by disrupting microbial membranes or inhibiting essential cellular functions. This activity is particularly relevant in the context of increasing antibiotic resistance.

- Immunomodulation : Peptides like this compound can modulate immune responses, potentially enhancing or suppressing inflammation depending on the context.

Antimicrobial Activity

In a study investigating the antimicrobial properties of various synthetic peptides, it was found that peptides with multiple arginine residues exhibited enhanced activity against Gram-negative bacteria. The specific sequence of this compound may contribute to its ability to penetrate bacterial membranes effectively.

| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| H-RRAAEEASRAAGSS(PO3H2)-Q | E. coli | 12 µg/mL |

| H-RRAAEEASRAAGSS(PO3H2)-Q | S. aureus | 15 µg/mL |

Immunomodulatory Effects

Research has indicated that peptides similar to H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Qn-Leu-OH can induce cytokine production in immune cells. For instance, a study demonstrated that treatment with such peptides led to increased levels of IL-6 and TNF-alpha in macrophages, suggesting a potential role in enhancing immune responses.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVCQYQHTKHZRY-APZQELAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H123N26O29P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1835.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.